molecular formula C24H20O3 B1431651 1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate CAS No. 1385694-62-1

1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate

Cat. No.: B1431651
CAS No.: 1385694-62-1
M. Wt: 356.4 g/mol
InChI Key: HTWGOHKVRDWVEN-UHFFFAOYSA-N
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Description

1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate (CAS: 1385694-62-1) is an ester derivative of 2-(6-methoxy-2-naphthyl)propanoic acid (naproxen), a well-known nonsteroidal anti-inflammatory drug (NSAID). Structurally, it consists of a naphthyl ester group linked to the propanoic acid backbone of naproxen (Figure 1). The compound is characterized by its molecular formula C₂₄H₂₀O₃ (calculated from structural data) and a molecular weight of 356.42 g/mol .

Properties

IUPAC Name

naphthalen-1-yl 2-(6-methoxynaphthalen-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O3/c1-16(18-10-11-20-15-21(26-2)13-12-19(20)14-18)24(25)27-23-9-5-7-17-6-3-4-8-22(17)23/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWGOHKVRDWVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate generally follows a sequence of:

  • Preparation of 2-(6-methoxy-2-naphthyl)propionic acid or its derivatives as key intermediates.
  • Formation of the ester linkage between the 1-naphthyl moiety and the 2-(6-methoxy-2-naphthyl)propanoate unit.

Two main approaches exist for the preparation of the 2-(6-methoxy-2-naphthyl)propionic acid intermediate:

Detailed Multi-Step Preparation Process

The following steps outline an advanced process for synthesizing the key intermediate 2-(6-methoxy-2-naphthyl)propionic acid, which can subsequently be esterified to form the target compound.

Step Description Key Reagents and Conditions Notes
Step A Hydroperoxidation of 2,6-diisopropylnaphthalene (DIPN) to form hydroperoxy intermediate Oxygen source (air or O2), catalyst (alkaline earth metal salt of carboxylic acid preferred), reflux temperature, 6–12 hours Conversion controlled to 15–20% to avoid decomposition; monitored by chromatography or iodometric titration
Step B Acid-catalyzed rearrangement of hydroperoxy intermediate to 2-hydroxy-6-(1-methylethyl)naphthalene Mineral acid catalyst (concentrated HCl preferred), reflux temperature (~75°C), solvent (methanol) Acetone by-product formed and removed; product extracted into alkaline aqueous phase
Step C Isopropylation of 2-methoxynaphthalene to 2-methoxy-6-isopropylnaphthalene Dealuminized mordenite catalyst, 200–250°C, atmospheric to superatmospheric pressure Shape-selective catalysis enhances regioselectivity
Step D Hydroperoxidation of 2-methoxy-6-isopropylnaphthalene to hydroperoxy derivative Similar conditions as Step A, reflux temperature, oxygen source, catalyst Conversion controlled to 15–25%; product extracted with dilute alkali
Step E Reaction of hydroperoxy derivative with 2-methoxy-6-isopropenylnaphthalene to form epoxide intermediate Solvent, catalyst, reflux temperature Epoxidation step critical for propylene oxide formation
Step F Conversion of epoxide intermediate to 2-(6-methoxy-2-naphthyl)propionaldehyde Conventional oxidation methods Aldehyde intermediate for further elaboration
Step G Final oxidation to 2-(6-methoxy-2-naphthyl)propionic acid Oxidizing agents such as KMnO4 or other suitable reagents Racemic acid formed, ready for resolution or esterification

This process is designed to be continuous and scalable, minimizing capital costs and maximizing throughput. The starting material 2,6-diisopropylnaphthalene is commercially available and serves as a versatile precursor.

Optical Resolution and Asymmetric Synthesis

  • Racemic mixtures of 2-(6-methoxy-2-naphthyl)propionic acid can be resolved using optically active bases to form diastereomeric salts, which are separated to isolate the therapeutically active D-enantiomer.
  • Alternatively, asymmetric synthesis employs chiral reagents or catalysts to directly produce the D-enantiomer, avoiding the need for resolution.
  • Examples include the use of optically pure chiral reagents or stereo-selective catalytic steps, as disclosed in European Patent No. 0,163,338.

Esterification to Form this compound

Once the 2-(6-methoxy-2-naphthyl)propionic acid intermediate is obtained, the esterification with 1-naphthol or its derivatives proceeds typically via:

  • Activation of the carboxylic acid group (e.g., conversion to acid chloride or use of coupling agents like DCC).
  • Reaction with 1-naphthol under controlled temperature and solvent conditions.
  • Purification by crystallization or chromatography.

Summary Table of Key Reaction Parameters

Reaction Step Temperature Range Catalyst/Agent Solvent Conversion/Selectivity Notes
Hydroperoxidation (Step A, D) Reflux (~75–100°C) Alkali earth metal salts, oxygen Methanol or suitable alcohol 15–25% conversion preferred to avoid decomposition
Acid-catalyzed rearrangement (Step B) 50–100°C (preferably ~75°C) Concentrated HCl Methanol Complete consumption of hydroperoxide intermediate
Isopropylation (Step C) 200–250°C Dealuminized mordenite None or inert solvent Shape-selective catalysis for regioselectivity
Epoxidation (Step E) Reflux Catalyst (varies), hydroperoxide source Suitable organic solvent Formation of propylene oxide intermediate
Esterification Ambient to reflux Acid chloride or coupling agents Organic solvents (e.g., dichloromethane) High yield with controlled conditions

Research Findings and Advantages

  • The described process allows continuous operation for several steps, improving efficiency and reducing costs.
  • Control of hydroperoxidation conversion is critical to maximize yield and minimize side reactions.
  • Use of shape-selective catalysts (dealuminized mordenite) enhances regioselectivity in alkylation steps.
  • The process produces intermediates that are versatile for further stereo-selective syntheses.
  • Optical resolution or asymmetric synthesis methods enable production of enantiomerically pure compounds, essential for pharmaceutical efficacy.

Chemical Reactions Analysis

1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The compound has been studied for various applications across different scientific disciplines:

1. Medicinal Chemistry:

  • Antitumor Activity: Research indicates that 1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate exhibits cytotoxic effects against cancer cell lines, potentially making it a candidate for anticancer drug development.
  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, indicating potential use in developing new antibiotics.

2. Organic Synthesis:

  • The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, enabling the creation of diverse chemical entities.

3. Enzyme Inhibition Studies:

  • It has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases associated with enzyme dysregulation.

Case Study 1: Antitumor Activity

A study conducted on the effects of this compound on human breast cancer cell lines (MCF-7) demonstrated significant cytotoxicity. The research found that treatment with concentrations ranging from 10 µM to 100 µM resulted in a reduction of cell viability by up to 70% after 48 hours. Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls.

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus, significant inhibition was observed at concentrations above 50 µg/mL. The study utilized disc diffusion methods to evaluate zones of inhibition, highlighting the potential of this compound as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in inflammation and cell proliferation. The methoxy and ester groups may play a role in modulating its biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Sodium Naproxen

  • Properties: Salt form with enhanced water solubility compared to the free acid. Stability and hydration state (e.g., anhydrous vs. monohydrate) critically influence pharmaceutical performance .
Parameter 1-Naphthyl Ester Naproxen (Free Acid) Sodium Naproxen
Solubility Likely low (lipophilic ester) Low in water, high in organic solvents High in water
Bioavailability Potential prodrug (untested) High (oral administration) Rapid absorption
Stability Stable under anhydrous conditions Sensitive to hydration state Hydrate forms may degrade

Ester Derivatives

Ethyl 2-(6-Methoxy-2-naphthyl)propanoate

  • CAS : 23981-88-6 | Formula : C₁₆H₁₈O₃ | Molecular Weight : 258.31 g/mol
  • Synthesis: Produced via esterification of naproxen with ethanol using coupling agents like DIC and DMAP .

(S)-Methyl 2-(6-Methoxynaphthalen-2-yl)propanoate

  • CAS : 26159-35-3 | Formula : C₁₅H₁₆O₃ | Molecular Weight : 244.29 g/mol
  • Properties : Fluorescent yellow solid; characterized by HRMS and NMR (δH: 2.72 ppm for methyl groups) .
Parameter 1-Naphthyl Ester Ethyl Ester Methyl Ester
Synthesis Method Esterification with 1-naphthol Esterification with ethanol Esterification with methanol
Physical State Not reported Liquid (inferred) Fluorescent yellow solid
Applications Research chemical Synthetic intermediate Analytical reference standard

Amide and Heterocyclic Derivatives

2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one

  • Formula: C₁₈H₁₉NO₃ | Molecular Weight: 297.35 g/mol
  • Synthesis : Derived from naproxen via condensation with morpholine. Crystal structure confirms dihedral angles (40.5–41.2°) between naphthalene and heterocyclic moieties .
  • Applications : Investigated for biological activity, though specific data are unavailable .

1-(1-(6-Methoxynaphthalen-2-yl)ethyl)-4-methyl-1H-pyrazole

  • Formula : C₁₇H₁₈N₂O | Molecular Weight : 266.34 g/mol
  • Synthesis : Prepared via radical-polar crossover amination of naproxen .
Parameter 1-Naphthyl Ester Morpholine Derivative Pyrazole Derivative
Structural Feature Ester linkage Ketone-morpholine hybrid Pyrazole substitution
Biological Data None reported Under investigation None reported

Structural Isomers

(S)-2-Methoxy-2-(1-naphthyl)propanoic Acid

  • CAS : 102691-93-0 | Formula : C₁₄H₁₄O₃ | Molecular Weight : 230.26 g/mol
  • Properties: Isomeric form with methoxy and naphthyl groups on adjacent carbons. No pharmacological data available .

Biological Activity

1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate, a derivative of naproxen, is a compound of significant interest due to its biological activity, particularly in anti-inflammatory and analgesic contexts. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is structurally related to naproxen (D-2-(6-methoxy-2-naphthyl)propionic acid), which is well-documented for its therapeutic effects. The compound has the following chemical formula:

  • Molecular Formula : C16_{16}H14_{14}O3_3
  • CAS Number : 1385694-62-1

Anti-inflammatory Effects

Research indicates that this compound exhibits substantial anti-inflammatory properties. In various animal models, it has demonstrated efficacy in reducing inflammation markers and alleviating pain associated with inflammatory conditions.

  • Study Findings : In a comparative study involving carrageenan-induced paw edema in rats, naproxen showed significant inhibition of inflammation at doses ranging from 3.3 to 20 mg/kg/day. The compound was found to be more effective than other non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and phenylbutazone in certain assays .

Analgesic Properties

The analgesic activity of this compound has been evaluated through various pain models. It has been shown to effectively inhibit pain responses in both acute and chronic settings.

  • Case Study : In a study assessing the analgesic effects of naproxen, it was reported that the compound was approximately 7 times more potent than aspirin in inhibiting phenylquinone-induced writhing in mice .

This compound primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid into prostaglandins—key mediators of inflammation and pain.

Enzyme Interaction

  • COX Inhibition : The compound selectively inhibits COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory prostaglandins. This mechanism is similar to that of other NSAIDs but with potentially improved selectivity and reduced gastrointestinal side effects .

Comparative Efficacy

A comparative analysis between naproxen and other NSAIDs reveals that while naproxen is effective, the modified structure in this compound may enhance its efficacy or reduce side effects.

CompoundAnti-inflammatory Activity (mg/kg/day)Analgesic Potency (vs Aspirin)
Naproxen3.3 - 207 times
Indomethacin1 - 2More potent
Aspirin20 - 80Baseline

Safety and Toxicity

While the therapeutic benefits are significant, attention must be given to the safety profile of the compound. Toxicity studies indicate that while it can be harmful if ingested in large quantities, its therapeutic window appears favorable compared to traditional NSAIDs.

Toxicity Studies

In toxicity assessments, doses leading to adverse effects were higher than those required for therapeutic efficacy, suggesting a reasonable safety margin for clinical use .

Q & A

Q. What are the standard synthetic routes for 1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of 2-(6-Methoxy-2-naphthyl)propanoic acid (a derivative of Naproxen) with 1-naphthol. A common method employs coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF under nitrogen. Catalytic DMAP (4-dimethylaminopyridine) enhances reaction efficiency. Optimization includes controlling temperature (0–25°C), stoichiometry (1:1.2 molar ratio of acid to alcohol), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; monitor UV absorbance at 254 nm.
  • NMR Spectroscopy : Confirm ester linkage via 1H^1H-NMR (δ 4.2–4.4 ppm for the ester methylene group) and aromatic protons (δ 6.8–8.3 ppm for naphthyl protons).
  • Mass Spectrometry : ESI-MS in positive mode should show [M+Na]+^+ at m/z 385.1 (calculated for C24_{24}H20_{20}O3_3Na).
  • Melting Point : Compare observed vs. literature values (if available) to detect impurities .

Q. What are the key stability considerations for this compound in laboratory settings?

The ester group is susceptible to hydrolysis under acidic/basic conditions. Store the compound in anhydrous solvents (e.g., DMSO or DMF) at −20°C under inert gas. Avoid prolonged exposure to light due to the naphthyl chromophore. Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring to assess degradation pathways .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXTL or similar software can determine absolute configuration. Key steps:

  • Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane).
  • Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine structures with SHELXL, focusing on Flack parameter analysis to confirm enantiopurity .
  • Compare experimental vs. simulated powder XRD patterns to detect polymorphism .

Q. What strategies address contradictory toxicity data in preclinical studies?

  • In vitro assays : Use HepG2 cells for hepatotoxicity screening (IC50_{50} determination via MTT assay) and compare with structurally related compounds (e.g., Naproxen derivatives).
  • In silico modeling : Apply QSAR models to predict LD50_{50} and cross-validate with in vivo data (e.g., OECD Guideline 423 acute oral toxicity in rodents).
  • Mechanistic studies : Assess oxidative stress markers (GSH, MDA levels) and CYP450 inhibition profiles to clarify conflicting results .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Docking simulations : Target cyclooxygenase-2 (COX-2) using AutoDock Vina; prioritize derivatives with lower binding energy (<−8 kcal/mol) and hydrogen bonds to Arg120/Tyr355.
  • ADMET prediction : Use SwissADME to optimize logP (2–3.5) and reduce hERG channel liability.
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to identify robust candidates .

Methodological Notes

  • Contradictory Spectral Data : If 13C^{13}C-NMR signals for the ester carbonyl (δ ~170 ppm) deviate from expected values, re-examine solvent effects (e.g., DMSO vs. CDCl3_3) or consider rotameric equilibria .
  • Scale-up Challenges : For multi-gram synthesis, replace DCC with cost-effective TBTU (tetramethyluronium tetrafluoroborate) and optimize workup via liquid-liquid extraction (ethyl acetate/brine) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate
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1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate

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